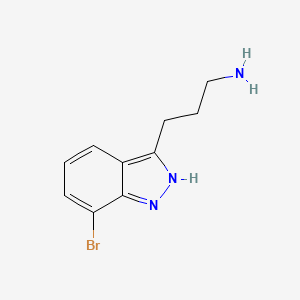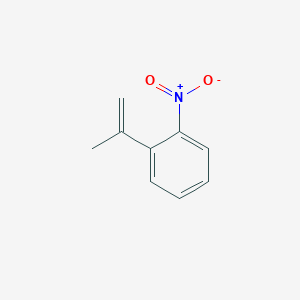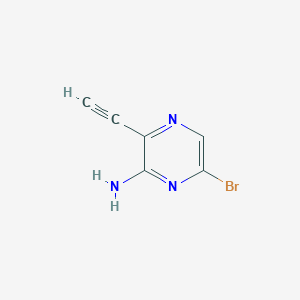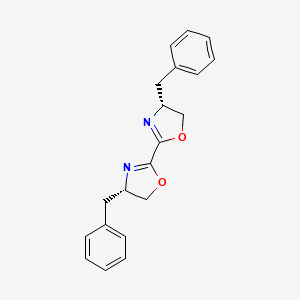![molecular formula C8H10N4 B13139172 1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl-](/img/structure/B13139172.png)
1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl- is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications. The structure of 1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl- consists of a triazole ring fused to a pyridine ring, with a methanamine group attached at the 8th position and a methyl group at the 3rd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl- can be achieved through various synthetic routes. One common method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation . Another method involves the use of enaminonitriles and benzohydrazides in a microwave-mediated, catalyst-free tandem reaction, which results in the formation of the target compound in good-to-excellent yields .
Industrial Production Methods
Industrial production methods for 1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl- typically involve scalable and efficient synthetic routes. The use of continuous flow processes and mechanochemical methods are often employed to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as iodine (I2) in dimethyl sulfoxide (DMSO).
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using different nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-linked diheterocycles, while substitution reactions can introduce various functional groups onto the triazolopyridine scaffold .
Aplicaciones Científicas De Investigación
1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl- involves its interaction with specific molecular targets and pathways. For instance, it acts as a kinase inhibitor by binding to the active sites of c-Met and VEGFR-2 kinases, thereby inhibiting their activity and leading to the suppression of cancer cell proliferation . The compound’s ability to induce apoptosis in cancer cells is also attributed to its interference with intracellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK1/JAK2 inhibitors.
1,2,4-Triazolo[4,3-a]pyrazine: Potential c-Met kinase inhibitors with significant antiproliferative activities against cancer cell lines.
Uniqueness
1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl- stands out due to its specific structural features, such as the methanamine group at the 8th position and the methyl group at the 3rd position, which contribute to its unique biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C8H10N4 |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine |
InChI |
InChI=1S/C8H10N4/c1-6-10-11-8-7(5-9)3-2-4-12(6)8/h2-4H,5,9H2,1H3 |
Clave InChI |
ZPAVFJTXLJMWPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1C=CC=C2CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


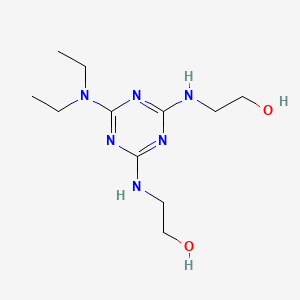
![1,4-Bis[di(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13139112.png)
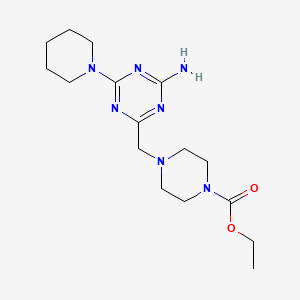
![6-Chloro-[2,4'-bipyridine]-5-carbaldehyde](/img/structure/B13139128.png)
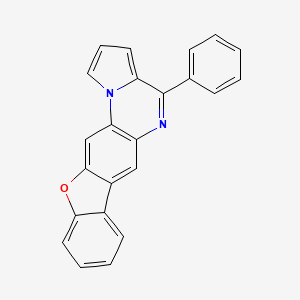
![tert-butyl 3-iodo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B13139133.png)
![(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracos-15-enamide](/img/structure/B13139137.png)
